Isopropyl 4-(benzo[c][1,2,5]oxadiazol-4-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SDZ-202 791 S(+) 是一种二氢吡啶类化合物,以其作为电压敏感型 L 型钙通道阻滞剂的作用而闻名。 它是 SDZ-202 791 R(-) 的立体异构体,两种化合物由于其独特的性质而被用于各种科学研究应用 .
准备方法
化学反应分析
SDZ-202 791 S(+) 会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的产物,具体取决于所使用的试剂和条件。
还原: 还原反应可以改变化合物中存在的硝基。
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。形成的主要产物取决于所使用的特定反应条件和试剂。
科学研究应用
SDZ-202 791 S(+) 具有广泛的科学研究应用,包括:
化学: 它被用作模型化合物来研究二氢吡啶型钙通道阻滞剂的行为。
生物学: 该化合物用于研究钙通道在各种生物过程中的作用,包括肌肉收缩和神经递质释放。
医学: SDZ-202 791 S(+) 被研究用于治疗与钙通道功能障碍相关的疾病,如高血压和心律失常的潜在治疗应用。
作用机制
SDZ-202 791 S(+) 通过阻断 L 型钙通道发挥作用,L 型钙通道负责钙离子流入细胞。通过抑制这些通道,该化合物降低了细胞内钙水平,从而导致各种生理效应。 SDZ-202 791 S(+) 的分子靶标包括 L 型钙通道的 α-1 亚基,涉及的通路包括钙信号的调节和肌肉收缩的调节 .
相似化合物的比较
SDZ-202 791 S(+) 类似于其他二氢吡啶型钙通道阻滞剂,如硝苯地平和氨氯地平。 它具有独特的性质,使其与这些化合物区别开来:
立体异构体: SDZ-202 791 S(+) 是 S(+) 立体异构体,与它的 R(-) 对映体相比,它可能具有不同的药理作用。
类似化合物包括:
- 硝苯地平
- 氨氯地平
- SDZ-202 791 R(-)
这些化合物共享类似的作用机制,但在药代动力学性质和治疗应用方面可能有所不同。
生物活性
Isopropyl 4-(benzo[c][1,2,5]oxadiazol-4-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3-carboxylate is a complex organic compound notable for its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C₁₈H₁₈N₄O₃, with a molecular weight of approximately 358.3 g/mol. It contains a benzoxadiazole moiety linked to a dihydropyridine core , which is significant for its biological interactions. The structural characteristics contribute to its classification as both a fluorescent probe and a potential therapeutic agent .
The biological activity of this compound primarily involves:
- Ion Channel Modulation : The dihydropyridine core can modulate L-type calcium channels (LTCC), which are crucial in cardiac and smooth muscle function. This modulation can result in vasodilation and reduced cardiac workload .
- Protein Interaction : The benzoxadiazole component may interact with various proteins or nucleic acids, influencing cellular signaling pathways and potentially exhibiting anti-cancer properties .
Antioxidant Properties
Research indicates that compounds similar to isopropyl 4-(benzo[c][1,2,5]oxadiazol-4-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine have demonstrated antioxidant activities. These properties are essential for protecting cells from oxidative stress and could be beneficial in treating conditions related to oxidative damage .
Cardiovascular Effects
Dihydropyridines are well-known for their use in cardiovascular therapies due to their ability to block calcium channels. Studies have shown that derivatives like this compound can effectively lower blood pressure and improve heart function by preventing excessive calcium influx into cardiac cells .
Study on Calcium Channel Blocking
In a study involving isolated adult rat cardiomyocytes, the compound was evaluated for its efficacy in blocking L-type calcium channels. Results indicated significant calcium channel-blocking activity alongside antioxidant effects. This dual action suggests potential therapeutic applications in managing cardiovascular diseases .
Antibacterial Activity
Another investigation explored the antibacterial properties of similar benzoxadiazole derivatives against various bacterial strains. While the specific compound was not tested directly, related compounds showed promising results against both Gram-positive and Gram-negative bacteria. This highlights the potential of benzoxadiazole derivatives as antimicrobial agents .
Research Findings Summary Table
Property/Activity | Findings |
---|---|
Molecular Weight | 358.3 g/mol |
Mechanism of Action | Modulates L-type calcium channels; interacts with proteins/nucleic acids |
Antioxidant Activity | Exhibits protective effects against oxidative stress |
Cardiovascular Effects | Lowers blood pressure; improves cardiac function |
Antibacterial Activity | Potential activity against Gram-positive and Gram-negative bacteria (related compounds) |
属性
IUPAC Name |
propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5/c1-8(2)25-17(22)13-9(3)18-10(4)16(21(23)24)14(13)11-6-5-7-12-15(11)20-26-19-12/h5-8,14,18H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFZEFDZKPJBJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC3=NON=C32)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。